molecular formula C18H14BrF3N6O2 B11517373 3-bromo-5-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-5-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11517373
M. Wt: 483.2 g/mol
InChI Key: OTHFQWLGAFVRBV-UHFFFAOYSA-N
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Description

3-bromo-5-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of multiple functional groups, including a bromine atom, a furan ring, an imidazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, each requiring specific reaction conditionsCommon reagents used in these reactions include brominating agents, furan derivatives, imidazole derivatives, and trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can be achieved through the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

3-bromo-5-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-5-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with different molecular targets, contributing to its broad range of activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its combination of functional groups and the pyrazolo[1,5-a]pyrimidine core.

Properties

Molecular Formula

C18H14BrF3N6O2

Molecular Weight

483.2 g/mol

IUPAC Name

3-bromo-5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H14BrF3N6O2/c19-14-15(17(29)24-4-2-6-27-7-5-23-10-27)26-28-13(18(20,21)22)9-11(25-16(14)28)12-3-1-8-30-12/h1,3,5,7-10H,2,4,6H2,(H,24,29)

InChI Key

OTHFQWLGAFVRBV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NCCCN4C=CN=C4)Br

Origin of Product

United States

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